![molecular formula C19H24ClNO6 B1247758 Dauricumine](/img/structure/B1247758.png)
Dauricumine
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Overview
Description
Dauricumine is a natural product found in Sinomenium acutum, Menispermum dauricum, and Hypserpa nitida with data available.
Scientific Research Applications
Inhibition of HERG Potassium Channels
Dauricumine, derived from Menispermum dauricum, demonstrates significant effects on human-ether-a-go-go-related gene (HERG) potassium channels. It inhibits HERG currents in a concentration-dependent manner, suggesting potential use in the treatment of arrhythmias and other cardiac conditions (Zhao et al., 2012).
Role in Alkaloid Formation
Studies on Menispermum dauricum root culture show that dauricumine participates in the conversion to other alkaloids like acutumine and acutumidine. This highlights its role in the biosynthesis and metabolic pathways of chlorinated alkaloids, which is essential for developing medicinal applications (Sugimoto et al., 2001).
Cardiovascular Pharmacological Effects
Dauricumine exhibits notable cardiovascular pharmacological effects, particularly in antiarrhythmic activities. Its mechanism includes blocking cardiac transmembrane ion currents, which is crucial for developing new cardiovascular drugs (Qian, 2002).
Blocking P-Type Calcium Channels
Research indicates dauricumine's potential in treating epilepsy, hypertension, and asthma due to its inhibitory action on P-type calcium channels in the brain (Lu et al., 1994).
Anti-Inflammatory and Antioxidant Properties
Dauricumine has shown protective effects against airway inflammation in asthmatic mice and may regulate the T-helper 2 response and chemokine level, suggesting its potential as an anti-inflammatory agent (Lv et al., 2020).
Treatment of Severe Pneumonia
Dauricine, when combined with clindamycin, inhibits severe pneumonia co-infected by influenza virus H5N1 and Streptococcus pneumoniae. This underscores its potential in pneumonia treatment (Li et al., 2018).
Pulmonary Toxicity and Metabolic Activation
While dauricine shows promising pharmacological activities, it's crucial to note the associated pulmonary toxicity and metabolic activation, indicating the need for cautious use and further investigation (Jin et al., 2010).
Pharmacokinetics in Rat Plasma
Understanding the pharmacokinetics of dauricine in rat plasma aids in the development of dosing regimens and safety profiles for its use as a medicinal compound (Geng et al., 2018).
Vasodilation and Myocardial Preservation
Dauricumine in Rhododendron dauricum shows vasodilation effects and myocardial preservation, which could be significant in treating cardiovascular diseases (Zhang et al., 2010).
CYP3A-mediated Apoptosis
The apoptotic effects of dauricine in human bronchial epithelial cells and mouse lungs, mediated by CYP3A, reveal its potential implications in the treatment of respiratory conditions (Jin et al., 2012).
Anti-Inflammatory Effects
Dauricine demonstrates anti-inflammatory effects, which could be useful in treating conditions like sore throat and rheumatism (Du et al., 1986).
properties
Product Name |
Dauricumine |
---|---|
Molecular Formula |
C19H24ClNO6 |
Molecular Weight |
397.8 g/mol |
IUPAC Name |
(1S,4'R,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione |
InChI |
InChI=1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3/t12-,15-,17+,18+,19+/m0/s1 |
InChI Key |
FSXRARBVZZKCGJ-WPLONRSQSA-N |
Isomeric SMILES |
CN1CC[C@@]23[C@@]1(C[C@@H]([C@@]24[C@H](C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC |
Canonical SMILES |
CN1CCC23C1(CC(C24C(C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC |
synonyms |
acutumine dauricumine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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